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Compound of Interest

Compound Name:
1-(pyridin-4-ylmethyl)-1H-pyrazol-

3-amine

Cat. No.: B1394268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and

Excretion (ADME) properties of various pyrazolopyridine analogs. The data presented is

compiled from multiple preclinical studies and aims to offer insights into the pharmacokinetic

profiles of this important class of molecules, often explored as kinase inhibitors in drug

discovery.

Executive Summary
Pyrazolopyridine and its analogs, such as pyrazolo[3,4-d]pyrimidines, are key scaffolds in

medicinal chemistry. Understanding their ADME properties is crucial for the development of

safe and effective drug candidates. This guide summarizes key in vitro and in vivo ADME

parameters for several pyrazolopyridine derivatives, providing a comparative overview to aid in

lead optimization and candidate selection. The data indicates that while some analogs exhibit

favorable permeability and metabolic stability, others may face challenges with high clearance

or significant CYP450 inhibition.

Data Presentation
The following tables summarize the quantitative ADME data for selected pyrazolopyridine

analogs from various studies.
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Table 1: In Vitro Permeability and Metabolic Stability of Pyrazolopyridine Analogs

Compound
ID

Scaffold

Caco-2
Permeabilit
y (Papp,
10⁻⁶ cm/s)

Human
Liver
Microsomal
Stability (%
Remaining
after 60
min)

Human
Intrinsic
Clearance
(CLint,
L/h/kg)

Reference

Compound

12

Pyrazolopyrid

ine
1.1 - <0.5 [1]

Compound 1
Pyrazolo[3,4-

d]pyrimidine

Good

Passive

Permeability

<80% - [2]

Compound 5
Pyrazolo[3,4-

d]pyrimidine

Excellent

Passive

Permeability

High - [2]

SCH 351125

Piperidine-

Pyrazolopyrid

ine

- - - [3]

Note: "-" indicates data not reported in the cited source. "Good" and "Excellent" are qualitative

descriptors from the source.

Table 2: In Vivo Pharmacokinetic Parameters of Pyrazolopyridine Analogs in Rats

Compo
und ID

Scaffold
Dosing
Route

CL
(L/h/kg)

Vd
(L/kg)

t₁/₂ (h)

Oral
Bioavail
ability
(%)

Referen
ce

Compou

nd 12

Pyrazolo

pyridine
IV 7.1 - - - [1]
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Note: "-" indicates data not reported in the cited source.

Table 3: In Vitro CYP450 Inhibition and hERG Assay Data for Pyrazolopyridine Analogs

Compound ID Scaffold
CYP2C19
Inhibition

hERG
Inhibition

Reference

Compound 11 Pyrazolopyridine

Significant Time-

Dependent

Inhibition

- [1]

Note: "-" indicates data not reported in the cited source. "Significant" is a qualitative descriptor

from the source.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

synthesized from standard practices reported in the referenced literature.

In Vitro Metabolic Stability Assay (Liver Microsomes)
Test System: Pooled human liver microsomes (HLMs).

Compound Incubation: Pyrazolopyridine analogs are typically incubated at a concentration of

1 µM with HLMs (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-

regenerating system.

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such

as acetonitrile.

Analysis: The remaining parent compound concentration is determined by LC-MS/MS

analysis.
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Data Calculation: The percentage of the compound remaining at each time point is

calculated relative to the 0-minute time point. The intrinsic clearance (CLint) can be

calculated from the rate of disappearance of the compound.

Caco-2 Permeability Assay
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and

cultured for approximately 21 days to form a differentiated and polarized monolayer.

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the

transepithelial electrical resistance (TEER).

Compound Application: The test compound (e.g., at 10 µM) is added to the apical (A) side of

the monolayer to measure absorption (A-to-B permeability) or to the basolateral (B) side to

measure efflux (B-to-A permeability).

Incubation: The plate is incubated at 37°C for a defined period (e.g., 2 hours).

Sample Collection and Analysis: Samples are collected from the receiver compartment at the

end of the incubation period and the concentration of the compound is quantified by LC-

MS/MS.

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the

following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is

the surface area of the filter, and C₀ is the initial concentration of the drug in the donor

compartment.

Equilibrium Dialysis for Plasma Protein Binding
Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable

membrane is used.

Procedure: Plasma containing the test compound is placed in one chamber, and a protein-

free buffer is placed in the other.

Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the

unbound drug to diffuse across the membrane.
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Analysis: The concentration of the compound in both the plasma and buffer chambers is

measured by LC-MS/MS.

Calculation: The percentage of protein binding is calculated from the difference in

concentrations between the two chambers.

hERG Inhibition Assay (Automated Patch Clamp)
Test System: A cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).

Method: Automated patch-clamp electrophysiology is used to measure the hERG current.

Compound Application: The cells are exposed to increasing concentrations of the test

compound.

Data Acquisition: The inhibition of the hERG tail current is measured at each concentration.

IC₅₀ Determination: The concentration at which the compound inhibits 50% of the hERG

channel activity (IC₅₀) is determined by plotting the percentage of inhibition against the

compound concentration.

CYP450 Inhibition Assay (Fluorometric)
Test System: Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and

3A4).

Substrates: Fluorogenic probe substrates specific for each CYP isoform are used.

Incubation: The test compound, the CYP enzyme, and the fluorogenic substrate are

incubated together in the presence of an NADPH-regenerating system.

Fluorescence Measurement: The formation of the fluorescent metabolite is measured over

time using a fluorescence plate reader.

IC₅₀ Calculation: The IC₅₀ value is determined by measuring the reduction in fluorescence in

the presence of various concentrations of the test compound.
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The following diagrams illustrate key workflows and pathways relevant to the ADME

assessment of pyrazolopyridine analogs.
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A typical experimental workflow for ADME profiling of drug candidates.
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A representative metabolic pathway for pyrazolopyridine analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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